4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline
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Overview
Description
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline is an organic compound belonging to the aniline group. It is characterized by the presence of a methyl group attached to the nitrogen atom and a phenoxyethyl group attached to the aniline ring. This compound has a molecular formula of C16H19NO and a molecular weight of 241.33 g/mol .
Mechanism of Action
Target of Action
A structurally similar compound, 4-methoxy-n-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, has been shown to selectively antagonize the peroxisome proliferator-activated receptor alpha (pparα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.
Mode of Action
It is known to belong to the aniline group of compounds. Aniline compounds are often involved in various biochemical reactions, including those related to protein synthesis.
Biochemical Pathways
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline can be achieved through a multi-step process involving the following key steps:
Formation of 4-methylphenoxyethyl bromide: This intermediate is prepared by reacting 4-methylphenol with ethylene bromide in the presence of a base such as potassium carbonate.
N-alkylation of 4-methylaniline: The 4-methylphenoxyethyl bromide is then reacted with 4-methylaniline in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[2-(4-methoxyphenoxy)ethyl]aniline
- 4-methyl-N-[2-(4-chlorophenoxy)ethyl]aniline
- 4-methyl-N-[2-(4-fluorophenoxy)ethyl]aniline
Uniqueness
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQITHMVPMEITM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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